

# D-Glucose-d1-2 CAS number and molecular weight

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## Compound of Interest

Compound Name: *D-Glucose-d1-2*

Cat. No.: *B12057919*

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An In-depth Technical Guide to **D-Glucose-d1-2** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Glucose-d1-2**, a deuterated form of D-glucose. It is intended for professionals in research and drug development who are utilizing stable isotope tracers to investigate metabolic pathways. This document covers the fundamental properties of **D-Glucose-d1-2**, detailed experimental protocols for its use in metabolic tracing studies, and the visualization of relevant biological and experimental workflows.

## Introduction to D-Glucose-d1-2

**D-Glucose-d1-2** is a stable isotope-labeled version of D-glucose where a single hydrogen atom at the second carbon position has been replaced by a deuterium atom. This non-radioactive isotopic labeling makes it a valuable tracer for in vitro and in vivo metabolic studies. [1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the deuterium label as the glucose molecule is processed through various metabolic pathways. [1][2] This provides quantitative insights into the flux of metabolites through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. [2] Understanding the dynamics of these pathways is critical in numerous fields, particularly in oncology, neurobiology, and the study of metabolic diseases. [3]

## Physicochemical Properties

The fundamental properties of **D-Glucose-d1-2** are summarized in the table below.

Property	Value
CAS Number	51517-59-0
Molecular Formula	C <sub>6</sub> H <sub>11</sub> DO <sub>6</sub>
Molecular Weight	181.16 g/mol
Synonyms	Glucose-d <sub>1</sub> -2, D-(+)-Glucose-d <sub>1</sub> -2, Dextrose-d <sub>1</sub> -2

## Core Applications in Metabolic Research

**D-Glucose-d1-2** is a powerful tool for elucidating the mechanisms of cellular metabolism. Its applications span various research areas:

- **Metabolic Flux Analysis:** It allows for the quantitative measurement of the rate of metabolic reactions, providing a dynamic view of cellular metabolism.[\[2\]](#)
- **Oncology Research:** Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect.[\[3\]](#) Deuterated glucose tracers are used to study these metabolic shifts and to assess the efficacy of drugs that target cancer metabolism.[\[3\]](#)
- **Drug Development:** Stable isotope tracers are employed in pharmacokinetic and pharmacodynamic studies to understand how novel therapeutics affect metabolic pathways.[\[4\]](#)
- **Neurobiology:** The brain relies heavily on glucose for energy.[\[3\]](#) **D-Glucose-d1-2** can be used to investigate brain glucose metabolism in preclinical models of neurological disorders.[\[3\]](#)

## Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells. This protocol can be adapted for specific cell lines and experimental

questions.

## Protocol: In Vitro Metabolic Tracing with Deuterated Glucose

- Media Preparation:
  - Prepare a culture medium containing the desired concentration of deuterated glucose. It is crucial to use a glucose-free base medium and to supplement it with the labeled glucose.
  - To avoid interference from unlabeled glucose, use dialyzed fetal bovine serum (FBS) instead of regular FBS.[\[5\]](#)
- Cell Seeding and Growth:
  - Seed cells in multi-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment.[\[5\]](#)
  - Culture the cells under standard conditions to allow for adherence and growth.
- Tracer Incubation:
  - On the day of the experiment, remove the standard growth medium.
  - Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[\[5\]](#)
  - Add the pre-warmed deuterated glucose-containing medium to the cells.
  - Incubate the cells for a time course determined by the specific metabolic pathways of interest. This can range from minutes to several hours.
- Metabolite Extraction:
  - To halt metabolic activity, rapidly aspirate the labeling medium.
  - Wash the cells quickly with ice-cold saline to remove any extracellular labeled glucose.

- Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.[\[5\]](#)
- Collect the cell lysate and centrifuge at high speed to pellet cellular debris.
- Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
- Sample Analysis:
  - Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
  - For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.
  - Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

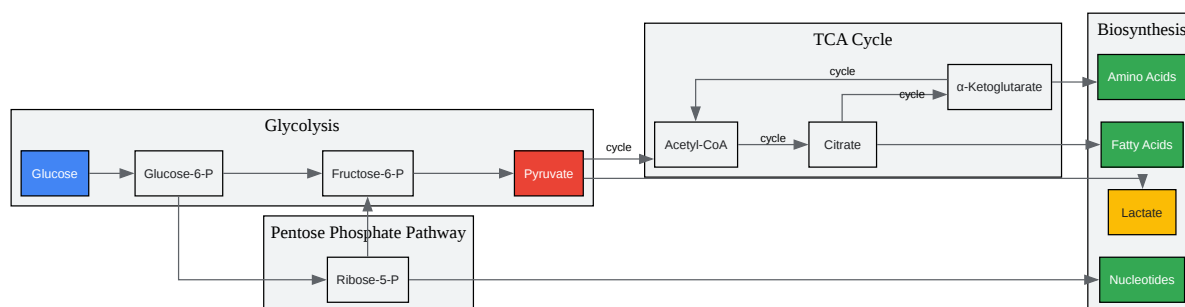
## Quantitative Data Presentation

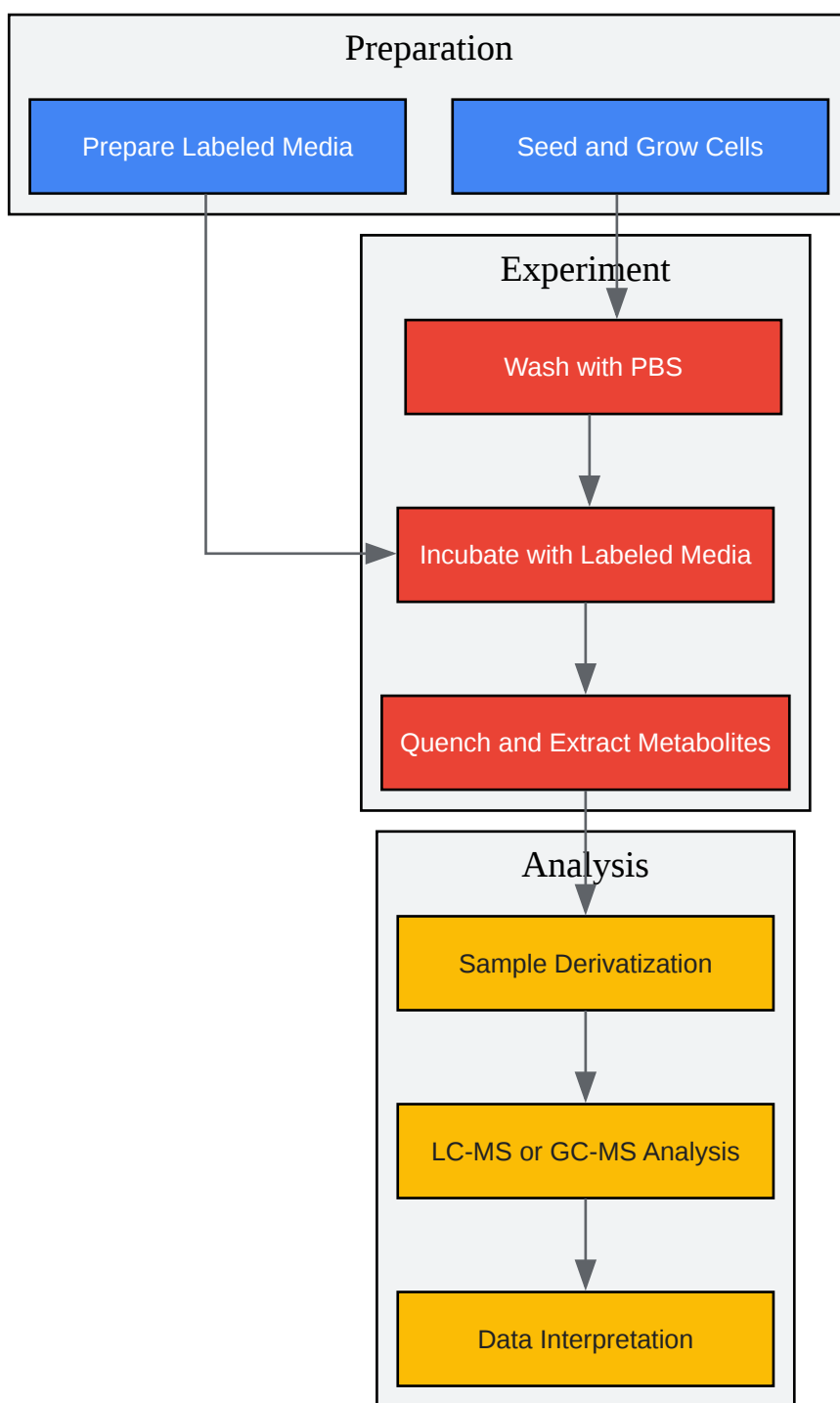
The data obtained from deuterated glucose tracing experiments allows for the calculation of metabolic fluxes and the relative contributions of different pathways. The following table provides an example of the type of quantitative data that can be generated from such studies, using similar deuterated glucose tracers.

Parameter Measured	Tracer Used	Model System	Key Findings
Whole Body Glucose Flux	6,6-D2-Glucose	Human	Primed constant infusion allows for reliable quantification of glucose kinetics. <a href="#">[6]</a>
Glucose and Fructose Recycling	6,6-D2-Glucose and 2-D1-Glucose	Human	Enables the determination of substrate cycling rates. <a href="#">[6]</a>

## Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex interplay of metabolic pathways and for visualizing experimental designs. The following diagrams were generated using the DOT language.





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